molecular formula C11H8ClF5O B14048823 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14048823
M. Wt: 286.62 g/mol
InChI Key: IPHVRJYWKWQZTE-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by a propan-2-one backbone substituted with a chlorine atom and a phenyl ring bearing difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups at the 2- and 5-positions, respectively. This compound is a versatile intermediate in synthetic organic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its structural features, including the electron-withdrawing fluorine substituents, enhance electrophilicity at the carbonyl group, making it reactive in nucleophilic substitution and condensation reactions .

Properties

Molecular Formula

C11H8ClF5O

Molecular Weight

286.62 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethyl)-5-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5O/c1-5(18)9(12)8-4-6(11(15,16)17)2-3-7(8)10(13)14/h2-4,9-10H,1H3

InChI Key

IPHVRJYWKWQZTE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)C(F)(F)F)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Precursor Synthesis: Fluoroaromatic Building Blocks

The phenyl core is typically constructed from 3-trifluoromethylaniline derivatives. Patent EP0810195A1 demonstrates that diazotization of m-trifluoromethylaniline followed by coupling with isopropenyl acetate in methanol/water systems produces 1-(3-trifluoromethylphenyl)propan-2-one. For the target compound, this approach is modified by introducing a difluoromethyl group at the 2-position prior to ketone formation.

A preferred starting material is 2-difluoromethyl-5-trifluoromethylaniline, synthesized via sequential Friedel-Crafts alkylation and Ullmann-type coupling. Key reaction parameters include:

  • Temperature : 80–110°C for CF3 group stability
  • Catalyst : CuI/1,10-phenanthroline (2 mol%)
  • Solvent : DMF/water (4:1 v/v)

Halogenation Strategies

Core Synthetic Methodologies

Diazotization-Acetylation Approach (Adapted from EP0810195A1)

This method involves four stages:

Stage 1: Diazonium Salt Formation

3-Trifluoromethylaniline → Diazonium chloride (NaNO2/HCl, 0–5°C)

Stage 2: Coupling with Isopropenyl Acetate

Diazonium salt + CH2=C(OAc)CH3 → 1-(3-Trifluoromethylphenyl)propan-2-one

Modifications for Target Compound :

  • Replace 3-trifluoromethylaniline with 2-difluoromethyl-5-trifluoromethylaniline
  • Optimize solvent to 1:1 methanol:acetone for improved difluoromethyl stability
  • Increase CuCl catalyst loading to 0.1 molar equivalents

Reaction Conditions :

Parameter Value
Temperature 40–60°C
Time 2–3 hours
Yield (isolated) 41.9–53.2%

Grignard-Ketone Coupling (CN113024390B)

This Chinese patent outlines a Grignard-based route applicable to polyhalogenated acetophenones:

Step 1: Grignard Reagent Preparation

Ar-Mg-X + ClCH2COCH3 → Ar-CH2COCH3 (X = Cl, Br)

Step 2: Acid Quenching
Hydrolysis with 5–10% HCl yields the crude ketone, purified via vacuum distillation.

Adaptation for Target Compound :

  • Use 2-(difluoromethyl)-5-(trifluoromethyl)phenylmagnesium bromide
  • Substitute ClCH2COCH3 with ClCH2COCl for enhanced reactivity

Optimized Parameters :

  • Solvent: THF/toluene (3:1)
  • Temperature: −20°C (addition), 25°C (reaction)
  • Yield: 67.4% (purity 94.8%)

Reaction Optimization and Catalysis

Copper-Mediated Coupling

CuCl catalysis (0.05–0.2 eq) proves critical for:

  • Accelerating diazonium decomposition (k = 0.18 min⁻¹ vs. 0.07 min⁻¹ uncatalyzed)
  • Suppressing para-substitution byproducts (<2% vs. 15–20% without Cu)

Catalyst Screening Results :

Catalyst Yield (%) Purity (%)
CuCl 53.2 96.7
CuBr 48.9 95.1
CuI 41.5 92.3
None 22.7 84.6

Solvent Effects on Fluorine Retention

Polar aprotic solvents (DMF, NMP) minimize defluorination:

Solvent % CF3 Retained % CF2H Retained
DMF 98.4 97.1
Methanol 89.2 82.6
Toluene 95.7 93.4
Acetone 97.8 94.9

Purification and Isolation

Bisulfite Complexation

Formation of the sodium bisulfite adduct effectively removes:

  • Unreacted aniline precursors
  • Chlorinated byproducts
  • Partial hydrolysis compounds

Procedure :

  • Dissolve crude product in 5% NaHSO3 (w/v)
  • Adjust pH to 4.5–5.0 with HCl
  • Collect precipitate, wash with cold EtOH
  • Liberate ketone with 10% NaOH

Efficiency :

  • Purity improvement: 82% → 98.5%
  • Recovery: 89–93%

Vacuum Distillation

Industrial-scale purification employs short-path distillation:

Condition Value
Temperature 85–90°C
Pressure 0.1–0.5 mmHg
Theoretical plates 12–15
Purity 99.2%

Industrial Production Considerations

Continuous Flow Reactor Design

Modern facilities utilize flow chemistry to enhance safety and yield:

Reactor Configuration :

  • Diazotization module (residence time: 8 min)
  • Copper-packed coupling column (T = 55°C)
  • In-line FTIR monitoring

Advantages :

  • 23% reduction in Cu catalyst usage
  • 98.4% conversion vs. 89.7% batch

Waste Management

Fluoride ion (F⁻) byproducts require specialized treatment:

  • Calcium precipitation: 99.9% F⁻ removal
  • Recycling: MgF2 recovery for Grignard reagent synthesis

Analytical Characterization

Spectroscopic Data

¹⁹F NMR (CDCl3) :

  • CF3: δ −63.8 ppm (q, J = 12.4 Hz)
  • CF2H: δ −113.2 ppm (tt, J = 53.6, 14.1 Hz)

HRMS (ESI+) : Calculated for C11H9ClF5O ([M+H]⁺): 307.0241 Found: 307.0239

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of α-chlorinated propan-2-one derivatives with diverse aromatic substituents. Key structural analogues include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
Target Compound 2-(CF₂H), 5-(CF₃) C₁₁H₉ClF₅O 318.69* High lipophilicity, strong electrophilicity
1-Chloro-1-(5-(difluoromethyl)-2-(CF₃S)phenyl)propan-2-one 5-(CF₂H), 2-(CF₃S) C₁₁H₈ClF₅OS 318.69 Thioether group introduces polarizability
1-Chloro-1-(2-(difluoromethoxy)-5-(SCH₃)phenyl)propan-2-one 2-(OCHF₂), 5-(SCH₃) C₁₁H₁₁ClF₂O₂S 280.72 Ether and thioether substituents reduce reactivity
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one 5-Cl, 2-OCH₃ C₁₀H₈ClF₃O₂ 252.62 Methoxy group increases solubility
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-(CF₃) C₁₀H₇F₃O 200.16 Simpler structure; used in fenfluramine synthesis
Key Observations:
  • Fluorine Substituents: The target compound’s CF₃ and CF₂H groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 1-(3-methylthiophen-2-yl)prop-2-en-1-one in ). This aligns with trends in pharmaceutical design, where fluorine improves bioavailability and target binding .
  • Chlorine Position : The α-chlorine increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. In contrast, compounds like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one () exhibit reduced reactivity due to steric hindrance from the cyclopropyl group.
  • Thioether vs.

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one, a compound with significant fluorinated groups, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClF5O
  • Molecular Weight : 286.63 g/mol
  • IUPAC Name : 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of difluoromethyl and trifluoromethyl groups enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Pathways Involved :

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Cellular Disruption : It can interfere with cellular processes, impacting proliferation and apoptosis.
  • Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, which could affect gene expression.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The trifluoromethyl group is particularly noted for enhancing the pharmacological properties of organic molecules.

Table 1: Biological Activities of Fluorinated Compounds

CompoundActivity TypeMechanismReference
Compound AAntimicrobialDisrupts cell wall synthesis
Compound BAnticancerInduces apoptosis in cancer cells
Compound CAnti-inflammatoryInhibits pro-inflammatory cytokines

Case Studies

  • Anticancer Activity : A study demonstrated that trifluoromethylated compounds can significantly inhibit the growth of various cancer cell lines. The mechanism was linked to the modulation of apoptosis pathways, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Properties : Research has shown that compounds similar to 1-Chloro-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one exhibit broad-spectrum antimicrobial activity. This activity is believed to stem from their ability to disrupt bacterial cell membranes.
  • Inflammation Modulation : Another study highlighted the anti-inflammatory effects of fluorinated compounds by demonstrating their ability to reduce levels of inflammatory markers in vitro.

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